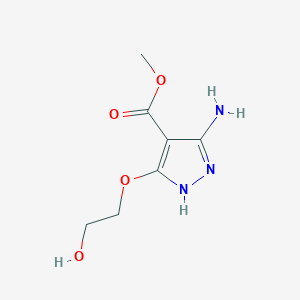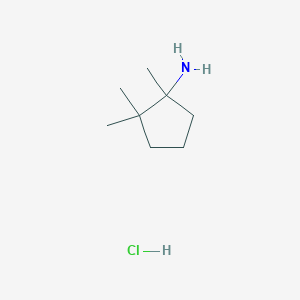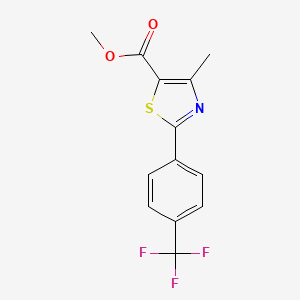
3-Cyclopropylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropylpropane-1-sulfonyl chloride , also known by its IUPAC name 3-chloropropane-1-sulfonyl chloride , is an organic compound with the molecular formula C₃H₆Cl₂O₂S . It appears as a clear colorless to yellow to orange or pale brown liquid . This compound serves as an intermediate in various chemical processes and has applications in both organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of 3-Cyclopropylpropane-1-sulfonyl chloride involves chlorination of the corresponding cyclopropylpropane-1-sulfonic acid. The reaction typically proceeds with thionyl chloride (SOCl₂) as the chlorinating agent. The resulting sulfonyl chloride is then purified and isolated for further use in various reactions .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropylpropane-1-sulfonyl chloride consists of a cyclopropyl ring attached to a sulfonyl chloride functional group. The chlorine atoms are directly bonded to the carbon atoms of the cyclopropyl ring, while the sulfonyl group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to another oxygen atom. The overall structure imparts reactivity and specificity to this compound .
Chemical Reactions Analysis
- Generation of Sulfene : 3-Cyclopropylpropane-1-sulfonyl chloride can undergo a reaction to generate sulfene (a reactive sulfur species). This sulfene can then react with imines and glyoxylates in the presence of chinchona alkaloids, leading to the formation of chiral sultams and sultones. These chiral compounds find applications in asymmetric synthesis . Enzymatic Inhibitors : Researchers utilize 3-Cyclopropylpropane-1-sulfonyl chloride as an intermediate in the preparation of enzymatic inhibitors. Its reactivity allows for the modification of specific functional groups in target molecules .
Physical And Chemical Properties Analysis
科学的研究の応用
Nucleophilic Substitutions Catalyzed by Palladium(0)
Research has shown that derivatives of cyclopropyl, such as 1-ethenylcyclopropylsulfonates, undergo regioselective palladium(0) catalyzed nucleophilic substitution. This process facilitates the production of cyclopropylideneethyl derivatives, serving as valuable building blocks in synthetic chemistry due to their high synthetic potential. These reactions are notable for their selectivity and the ability to proceed with various nucleophiles, including organozinc chlorides and azides, potentially including compounds related to 3-Cyclopropylpropane-1-sulfonyl chloride (Stolle, A. et al., 1992).
Hydrolysis Mechanisms
The hydrolysis of cyclopropanesulfonyl chloride has been studied to understand its reaction behavior, which can provide insights into the stability and reactivity of related sulfonyl chlorides, such as 3-Cyclopropylpropane-1-sulfonyl chloride. These studies contribute to the broader knowledge of sulfonyl chloride chemistry, including potential applications in the synthesis of more complex molecules (King, J. et al., 1993).
Hydrosulfonylation of Cyclopropylidenepropenones
The hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates has been explored, resulting in products that can undergo further functionalization. This method highlights the utility of cyclopropyl-containing compounds in synthetic organic chemistry, enabling the creation of complex molecules with high selectivity and yield. Such techniques can be applied to the synthesis and modification of compounds similar to 3-Cyclopropylpropane-1-sulfonyl chloride (Miao, M. et al., 2016).
Solid-Phase Synthesis Applications
3-Cyclopropylpropane-1-sulfonyl chloride can potentially be utilized in solid-phase synthesis, as demonstrated by the use of polymer-supported sulfonyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2-ones. This application underscores the versatility of sulfonyl chlorides in facilitating the synthesis of heterocyclic compounds, which are crucial in drug development and other areas of chemical research (Holte, P. et al., 1998).
Safety and Hazards
特性
IUPAC Name |
3-cyclopropylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-10(8,9)5-1-2-6-3-4-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAOIGKVDIAZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpropane-1-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

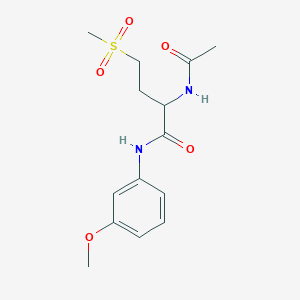
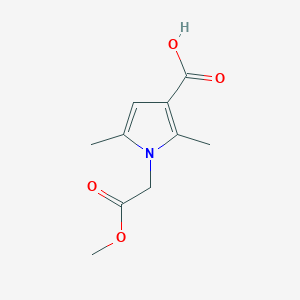

![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)
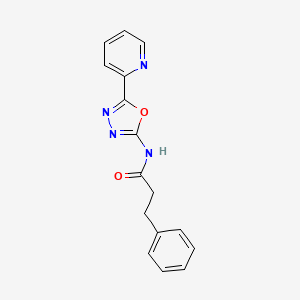
![1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2922823.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2922825.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922826.png)


